N,N-di-n-butylformamide dimethyl acetal
Overview
Description
“N,N-di-n-butylformamide dimethyl acetal” is a chemical compound with the molecular formula C11H25NO2 . It is also known by other names such as N,N-Dimethylformamide dibutyl acetal, Methanamine, 1,1-dibutoxy-N,N-dimethyl-, and Dibutoxy-N,N-dimethylmethanamine . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
“this compound” is used as a derivatizing agent in various chemical reactions . It has been used in the synthesis of (S)-2- (1-tert-butoxycarbonyl-2- {4- [2- (5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, 3-O-tert-butylmorphine, and tert-butylesters of pyrrole- and indolecarboxylic acids .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H25NO2/c1-5-7-9-13-11 (12 (3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 . The molecular weight of the compound is 203.3217 .Chemical Reactions Analysis
“this compound” is used as a reagent in various chemical reactions . It has been used as a derivatizing agent in a study to determine cocaine and benzoyl ecgonine in urine using GC with on-column alkylation . It has also been used in the preparation of indolizines via intermolecular cyclization of picolinium salts .Physical and Chemical Properties Analysis
“this compound” has a refractive index n20/D of 1.413 (lit.) . It has a boiling point of 56-57 °C/8 mmHg (lit.) and a density of 0.848 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Biological Effects of Related Compounds
N,N-di-n-butylformamide dimethyl acetal shares similarities with compounds such as acetamide and formamide, which have commercial importance and significant biological consequences. These chemicals have seen considerable research in toxicology and their biological responses vary both qualitatively and quantitatively (Kennedy, 2001).
2. Application in Synthesis
The compound has been utilized in the synthesis of 3-amino-1,4-diynes, facilitated by CuO nanoparticles as an efficient catalyst. This process is applicable to various types of alkynes, demonstrating the compound's utility in complex chemical synthesis (Mishra, Santra, & Hajra, 2015).
3. Utility in Methylation Reactions
In another study, methylation reactions involving trimethyl orthocarboxylates or N,N-dimethylcarboxamide dimethyl acetals and hydroxylated heterocycles were investigated. These reactions provided an alternative to classic methylation methods, highlighting the role of this compound in such processes (Janin, Huel, Flad, & Thirot, 2002).
4. In Medicinal Chemistry
The compound has been used in the stereoselective total syntheses of marine alkaloids, demonstrating its significance in the field of medicinal chemistry and drug discovery (Sun, Sun, & Weinreb, 2002).
5. Environmental and Occupational Toxicology
In the context of environmental and occupational toxicology, studies have been conducted to measure the metabolites of N,N-dimethylformamide (closely related to this compound) in occupational exposure scenarios (Imbriani et al., 2000).
6. Controlled Release Applications
Research on controlled release formulations involving labile acetal groups, which can include this compound, has been conducted for potential biocide applications. This study examined the slow hydrolysis of such groups to release active molecules (Mosurkal, Kumar, Parmar, & Watterson, 2007).
7. Vapor–Liquid Equilibrium Studies
The compound's role in vapor–liquid equilibrium studies, particularly in systems involving N,N-dimethyl formamide, highlights its importance in chemical engineering and process optimization (Zhang, Yang, Liu, & Jian, 2016).
8. Structural Investigation of Derivatives
A structural investigation involving perfluorocarboxylic acid derivatives formed in reaction with N,N-dimethylformamide dialkylacetals (including this compound) using mass spectrometry techniques has been reported. This research is significant for understanding complex chemical reactions and structures (Stróżyńska, Gross, & Schuhen, 2020).
9. Efficient Transamidation of Primary Carboxamides
The compound has been employed in efficient transamidation of primary carboxamides, showcasing its utility in organic synthesis and pharmaceutical applications (Dineen, Zajac, & Myers, 2006).
10. Formation of Supramolecular Assemblies
The formation of supramolecular assemblies using derivatives of this compound has been explored, indicating potential biomedical applications in drug delivery or tissue regeneration (Cutrone et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-butyl-N-(dimethoxymethyl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-5-7-9-12(10-8-6-2)11(13-3)14-4/h11H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWAGGBLQBWJRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460871 | |
Record name | N,N-di-n-butylformamide dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19449-30-0 | |
Record name | N,N-di-n-butylformamide dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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